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Compound of Interest

Compound Name: Methyl 4-boronobenzoate

Cat. No.: B107020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

methyl 4-boronobenzoate, a key building block in organic synthesis and drug discovery. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural characterization of methyl 4-boronobenzoate, also known as 4-

(methoxycarbonyl)phenylboronic acid, is presented below. The data has been compiled from

various spectroscopic techniques to confirm the molecule's identity and purity.

Table 1: ¹H NMR Spectroscopic Data of Methyl 4-
Boronobenzoate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.05 d 2H Ar-H

7.95 d 2H Ar-H

3.91 s 3H -OCH₃

8.2 (broad s) 2H -B(OH)₂
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Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of Methyl 4-
Boronobenzoate

Chemical Shift (δ) ppm Assignment

166.5 C=O

134.5 Ar-C

131.0 Ar-C (ipso-B)

128.5 Ar-C

52.0 -OCH₃

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data of Methyl 4-
Boronobenzoate

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 broad O-H stretch (boronic acid)

1725 strong C=O stretch (ester)

1605, 1420 medium C=C stretch (aromatic)

1350 strong B-O stretch

1280 strong C-O stretch (ester)

1100 medium C-B stretch

760 strong C-H bend (aromatic)

Sample Preparation: ATR-Neat
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Table 4: Mass Spectrometry Data of Methyl 4-
Boronobenzoate

m/z Relative Intensity (%) Assignment

180 100 [M]⁺ (Molecular Ion)

163 40 [M - OH]⁺

149 85 [M - OCH₃]⁺

121 55 [M - COOCH₃]⁺

105 30 [C₇H₅O]⁺

77 60 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of methyl 4-boronobenzoate was dissolved in

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm

NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 2.0 s

Spectral Width: 16 ppm
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024

Relaxation Delay: 5.0 s

Spectral Width: 240 ppm

Reference: DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of solid methyl 4-boronobenzoate was placed directly

onto the ATR crystal. Pressure was applied to ensure good contact between the sample and

the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to

sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
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Sample Introduction: A solid probe was used for direct sample introduction. A small amount of

methyl 4-boronobenzoate was placed in a capillary tube, which was then inserted into the ion

source.

Data Acquisition:

Ionization Energy: 70 eV

Mass Range: m/z 40-400

Scan Rate: 1 scan/s

Source Temperature: 200 °C

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible

fragmentation pathway for methyl 4-boronobenzoate in mass spectrometry.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Plausible fragmentation pathway of methyl 4-boronobenzoate in EI-MS.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-Boronobenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107020#spectroscopic-data-of-methyl-4-
boronobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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